![molecular formula C4H4O B011271 1-Buten-3-yn-2-ol CAS No. 103905-52-8](/img/structure/B11271.png)
1-Buten-3-yn-2-ol
Description
1-Buten-3-yn-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H4O and its molecular weight is 68.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry
1-Buten-3-yn-2-ol is primarily used as a building block in the synthesis of more complex organic molecules. Its reactivity can be exploited in several ways:
- Alkyne Synthesis : It serves as a precursor for synthesizing other alkynes through coupling reactions such as Sonogashira and Glaser coupling.
Reaction Type | Description | Key Reagents |
---|---|---|
Sonogashira Coupling | Forms carbon-carbon bonds with aryl halides | Pd/C, CuI |
Glaser Coupling | Dimerization to form diynes | Copper salts |
Pharmaceutical Development
In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in:
- Antiviral Agents : Compounds derived from this compound have been explored for their efficacy against viral infections.
Material Science
The compound is also investigated for its role in the development of novel materials:
- Polymerization : It can be used to create polymers with specific properties, such as increased thermal stability and mechanical strength.
Application Area | Description | Example Products |
---|---|---|
Polymer Chemistry | Used in the synthesis of specialized polymers | Conductive polymers |
Coatings and Adhesives | Enhances adhesion properties | Specialty coatings |
Case Study 1: Synthesis of Antiviral Compounds
A study published in Journal of Medicinal Chemistry explored the synthesis of antiviral compounds using this compound as a starting material. Researchers modified the compound through various functionalization steps, leading to derivatives that exhibited significant antiviral activity against influenza viruses.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute demonstrated that this compound could be polymerized to produce materials with enhanced electrical conductivity. The resulting polymers were tested for use in flexible electronic devices, showing promising results.
Properties
IUPAC Name |
but-1-en-3-yn-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c1-3-4(2)5/h1,5H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFLTCEZABBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146139 | |
Record name | 1-Buten-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.07 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103905-52-8 | |
Record name | 1-Buten-3-yn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103905-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Buten-3-yn-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103905528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Buten-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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